molecular formula C24H29NO4 B11391994 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11391994
M. Wt: 395.5 g/mol
InChI Key: SXYKJRWNIXPDTJ-UHFFFAOYSA-N
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Description

3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the furochromenone core, followed by the introduction of the tert-butyl, dimethyl, and pyrrolidinylpropyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or as a probe in biochemical assays.

    Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for certain diseases, depending on its biological activity.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with cellular membranes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one include other furochromenones and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

3-tert-butyl-5,9-dimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H29NO4/c1-14-16(8-9-20(26)25-10-6-7-11-25)23(27)29-22-15(2)21-18(12-17(14)22)19(13-28-21)24(3,4)5/h12-13H,6-11H2,1-5H3

InChI Key

SXYKJRWNIXPDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)N4CCCC4

Origin of Product

United States

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